molecular formula C24H21N3O4S B14573421 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- CAS No. 61261-99-2

1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl-

Cat. No.: B14573421
CAS No.: 61261-99-2
M. Wt: 447.5 g/mol
InChI Key: KXJMNSCLXGTSSJ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, a phenylsulfonyl group, and a propyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to introduce the phenylsulfonyl and propyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like triethylamine .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to specific receptors, leading to its biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- include:

The uniqueness of 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61261-99-2

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-1-(4-nitrophenyl)-5-phenyl-3-propylpyrazole

InChI

InChI=1S/C24H21N3O4S/c1-2-9-22-24(32(30,31)21-12-7-4-8-13-21)23(18-10-5-3-6-11-18)26(25-22)19-14-16-20(17-15-19)27(28)29/h3-8,10-17H,2,9H2,1H3

InChI Key

KXJMNSCLXGTSSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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